Palbociclib isethionate (CAS 827022-33-3) is the 2-hydroxyethanesulfonate salt of palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the commercial drug product utilizes the free base form, the isethionate salt was engineered specifically to overcome the severe pH-dependent solubility limitations inherent to the parent molecule. By pairing the basic palbociclib core with isethionic acid, this salt form achieves exceptional aqueous solubility alongside favorable solid-state properties, including high crystallinity, a high melting point, and low hygroscopicity [1]. For procurement professionals and research scientists, palbociclib isethionate represents the preferred material choice when downstream applications require stable, high-concentration liquid dosing, reproducible in vitro assay stocks, or reference benchmarking in polymorph and salt-screening workflows[2].
Substituting palbociclib free base for the isethionate salt introduces critical failure points in liquid formulations and physiological assays. Palbociclib free base exhibits extreme pH-dependent solubility; while soluble at pH levels below 4, its solubility collapses to approximately 9 μg/mL at neutral or physiological pH [1]. This causes rapid precipitation in cell culture media, intravenous vehicles, or standard buffer solutions, leading to erratic dosing and irreproducible assay results. Furthermore, while other salts like hydrochlorides or mesylates can be synthesized, the isethionate salt was specifically selected during early clinical development because it uniquely balances this enhanced solubility with superior solid-state stability, resisting moisture uptake (low hygroscopicity) that plagues lesser-optimized salts [2]. Procuring the free base for solution-dependent research guarantees formulation bottlenecks that the isethionate salt inherently resolves.
The primary driver for selecting the isethionate salt over the free base is its massive solubility advantage in aqueous environments. Quantitative assessments demonstrate that palbociclib free base solubility drops to a mere 9 μg/mL at pH levels above 4[1]. In stark contrast, palbociclib isethionate achieves aqueous solubility levels ranging from 10 mg/mL to over 26.8 mg/mL depending on the specific hydration and polymorph state . This represents a greater than 1,000-fold increase in solubility in non-acidic aqueous media, preventing compound precipitation during assay execution [1].
| Evidence Dimension | Aqueous solubility at neutral/physiological pH |
| Target Compound Data | 10,000 - 26,800 μg/mL (10 - 26.8 mg/mL) |
| Comparator Or Baseline | Palbociclib free base (~9 μg/mL) |
| Quantified Difference | >1,000-fold increase in aqueous solubility |
| Conditions | Aqueous solvent, pH > 4 / physiological conditions |
This massive solubility enhancement is critical for researchers preparing high-concentration intravenous or oral liquid dosing formulations without relying on extreme acidification.
During the initial clinical development of palbociclib, extensive salt screening was conducted to find an API form suitable for rigorous manufacturing and storage. The isethionate salt was selected over alternatives due to its highly advantageous solid-form properties. Specifically, palbociclib isethionate exhibits a high melting point of 263-266 °C and substantial crystallinity[1]. Compared to alternative salt candidates that often suffer from moisture absorption, the isethionate form maintains low hygroscopicity, ensuring that the compound's weight remains stable during storage and handling[2].
| Evidence Dimension | Melting point and solid-state stability |
| Target Compound Data | 263-266 °C melting point with low hygroscopicity |
| Comparator Or Baseline | Standard hygroscopic pharmaceutical salts (e.g., generic hydrochlorides) |
| Quantified Difference | Superior thermal stability (mp >260 °C) and resistance to moisture uptake |
| Conditions | Solid-state storage and thermal analysis |
High thermal stability and low hygroscopicity ensure accurate weighing, reproducible stock concentration, and extended shelf-life in laboratory and industrial settings.
For in vitro pharmacological profiling, compounds must be dissolved in DMSO at high concentrations to minimize solvent toxicity when diluted into cell culture media. Palbociclib isethionate demonstrates excellent organic processability, with a verified solubility of ≥28.7 mg/mL (approximately 50 mM) in DMSO . This allows for the reliable preparation of highly concentrated master stocks. Compared to using the free base, which can suffer from variable dissolution rates and precipitation upon dilution, the isethionate salt ensures that serial dilutions (e.g., 0.0005 to 1.00 μM) remain stable and fully dissolved in the assay matrix .
| Evidence Dimension | Maximum stable DMSO stock concentration |
| Target Compound Data | ≥28.7 mg/mL (~50 mM) |
| Comparator Or Baseline | Standard assay requirement (typically 10 mM) |
| Quantified Difference | Exceeds standard HTS stock requirements by 5-fold |
| Conditions | DMSO solvent, 37°C warming/ultrasonication assisted |
Enables the creation of ultra-concentrated stock solutions, minimizing the final DMSO percentage in cell-based assays and preventing solvent-induced artifacts.
Because palbociclib free base precipitates at physiological pH, the isethionate salt is the mandatory choice for formulating liquid doses in preclinical animal models. Its >1,000-fold solubility advantage allows for the preparation of stable, high-concentration solutions for oral gavage or intravenous injection without requiring highly acidic or toxic co-solvents [1].
In high-throughput screening (HTS) environments evaluating CDK4/6 inhibition, compounds must remain fully dissolved upon dilution into neutral-pH culture media. Palbociclib isethionate's superior DMSO solubility (≥28.7 mg/mL) and rapid aqueous dissolution prevent the compound from 'crashing out' during serial dilutions, ensuring accurate IC50 determinations (e.g., 11 nM for CDK4) and reproducible cell-cycle arrest data .
As the original salt form selected for early clinical trials, palbociclib isethionate serves as a critical benchmark material in pharmaceutical development. Procurement of this specific salt is essential for laboratories conducting polymorph screening, solubility enhancement studies, or comparative stability testing against the commercial free base or newer generic salt forms [2].
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